Comparative Lipophilicity and Predicted Membrane Permeability vs. 5-Methoxy Analog
5-(Benzyloxy)-1,2-dimethyl-1H-benzimidazole demonstrates substantially higher calculated lipophilicity (cLogP) compared to the 5-methoxy analog, consistent with the extended hydrophobic surface area of the benzyl group . This difference is predicted to enhance passive membrane permeability and blood-brain barrier penetration potential, though direct experimental permeability data for this specific compound are not currently available in the public domain.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~3.8-4.2 (estimated based on fragment contributions) |
| Comparator Or Baseline | 5-Methoxy-1,2-dimethyl-1H-benzimidazole: cLogP ~2.1-2.5 |
| Quantified Difference | ~1.7 log units higher lipophilicity |
| Conditions | Computational prediction using fragment-based methods; experimental LogP not reported in literature |
Why This Matters
Higher lipophilicity is advantageous for targeting intracellular or CNS-located enzymes, directly influencing compound selection for lead optimization campaigns.
